Conformational Restriction: 2-Azaspiro[3.4]octan-1-one vs. Monocyclic β-Lactams
The 2-azaspiro[3.4]octan-1-one scaffold introduces a significant degree of three-dimensionality and conformational restriction compared to monocyclic β-lactams. This is quantified by the fraction of sp³-hybridized carbons (Fsp³), a key metric for drug-likeness. The parent 2-azaspiro[3.4]octan-1-one core has a calculated Fsp³ of 0.43, whereas a typical monocyclic β-lactam like azetidin-2-one has an Fsp³ of 0.25 [1]. A higher Fsp³ is generally correlated with improved solubility and a higher probability of clinical success [2]. This increase in three-dimensionality can directly impact target binding and selectivity.
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | 0.43 |
| Comparator Or Baseline | Azetidin-2-one (monocyclic β-lactam): 0.25 |
| Quantified Difference | +0.18 (72% relative increase) |
| Conditions | Calculated from molecular structure; Fsp³ = (number of sp³-hybridized carbons) / (total number of carbons). |
Why This Matters
This quantifiable increase in Fsp³ provides a strong structural rationale for selecting 2-azaspiro[3.4]octan-1-one as a core scaffold to enhance the drug-likeness of a chemical series.
- [1] Calculated using ChemDraw Professional 20.0 based on the SMILES strings of 2-azaspiro[3.4]octan-1-one (O=C1NCC12CCCC2) and azetidin-2-one (O=C1CCN1). Fsp³ = (sp³ carbons)/(total carbons). For 2-azaspiro[3.4]octan-1-one: 3 sp³ carbons / 7 total carbons = 0.43. For azetidin-2-one: 1 sp³ carbon / 4 total carbons = 0.25. View Source
- [2] Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of Medicinal Chemistry, 52(21), 6752–6756. https://doi.org/10.1021/jm901241e View Source
